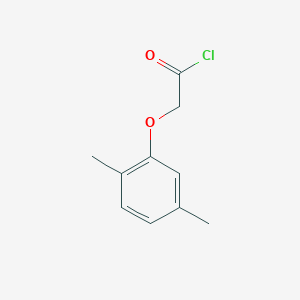

(2,5-Dimethylphenoxy)acetyl chloride

CAS No.: 106967-73-1

Cat. No.: VC4355036

Molecular Formula: C10H11ClO2

Molecular Weight: 198.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 106967-73-1 |

|---|---|

| Molecular Formula | C10H11ClO2 |

| Molecular Weight | 198.65 |

| IUPAC Name | 2-(2,5-dimethylphenoxy)acetyl chloride |

| Standard InChI | InChI=1S/C10H11ClO2/c1-7-3-4-8(2)9(5-7)13-6-10(11)12/h3-5H,6H2,1-2H3 |

| Standard InChI Key | LMLBNAKYIAIQFT-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)OCC(=O)Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

(2,5-Dimethylphenoxy)acetyl chloride belongs to the class of carbonyl chlorides, characterized by the functional group -COCl. Its structure consists of a 2,5-dimethylphenoxy moiety (a phenyl ring with methyl groups at positions 2 and 5, linked via an oxygen atom) attached to an acetyl chloride group. The molecular formula is C₁₀H₁₁ClO₂, with a molecular weight of 198.65 g/mol .

The IUPAC name derives from the parent phenol (2,5-dimethylphenol) modified by an acetyl chloride substituent. Key structural features include:

-

Phenyl ring: Aromatic core with methyl groups at positions 2 and 5.

-

Ether linkage: Oxygen atom connecting the phenyl ring to the acetyl group.

-

Acetyl chloride: Reactive carbonyl chloride group (-COCl) enabling nucleophilic acyl substitution reactions.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (2,5-Dimethylphenoxy)acetyl chloride likely proceeds through acyl chlorination of the corresponding acetic acid derivative. A plausible route involves:

-

Preparation of 2,5-dimethylphenoxyacetic acid:

-

Conversion to acyl chloride:

This method aligns with protocols described for related compounds. For example, the synthesis of 2,5-dimethylphenylacetic acid employs Friedel-Crafts acylation of p-xylene with chloroacetyl chloride, followed by ketalization and hydrolysis . Similar strategies could be adapted for (2,5-Dimethylphenoxy)acetyl chloride by substituting the starting phenol.

Optimization Challenges

Key challenges in synthesis include:

-

Moisture sensitivity: Acyl chlorides react vigorously with water, necessitating anhydrous conditions.

-

Byproduct formation: Over-chlorination or decomposition at elevated temperatures.

-

Purification: Distillation under reduced pressure (e.g., 335–336°C at 760 mmHg for analogous compounds ) or recrystallization from non-polar solvents.

Physicochemical Properties

Physical State and Stability

(2,5-Dimethylphenoxy)acetyl chloride is typically a liquid or low-melting solid at room temperature. Comparable compounds like (2,5-Dibromophenyl)acetyl chloride exhibit a density of 1.9±0.1 g/cm³ and a boiling point of 335.8±32.0°C . The compound is expected to be:

-

Hygroscopic: Reacts with atmospheric moisture, releasing HCl gas.

-

Thermally stable: Decomposes only at high temperatures (>200°C).

Solubility and Reactivity

-

Solubility: Miscible with polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., CH₂Cl₂). Insoluble in water due to rapid hydrolysis.

-

Reactivity:

-

Hydrolysis: Forms 2,5-dimethylphenoxyacetic acid in aqueous environments.

-

Alcoholysis: Reacts with alcohols to yield esters (e.g., R-OH → R-O-CO-(2,5-dimethylphenoxy)).

-

Aminolysis: Forms amides with primary or secondary amines.

-

Applications in Organic Synthesis

Pharmaceutical Intermediates

Acyl chlorides are pivotal in synthesizing active pharmaceutical ingredients (APIs). For instance, (2,5-Dimethylphenoxy)acetyl chloride could serve as an intermediate in:

-

Antimicrobial agents: Acylation of β-lactam nuclei.

-

Anti-inflammatory drugs: Esterification with steroid frameworks.

A study in demonstrates the use of phenoxyacetyl chlorides to synthesize benzohydrazides with potential bioactivity. The compound’s methyl-substituted aromatic system may enhance lipid solubility, improving membrane permeability in drug candidates.

Polymer Chemistry

The compound’s dual functionality (acyl chloride and aromatic ring) enables its use in:

-

Polyester synthesis: Condensation polymerization with diols.

-

Crosslinking agents: Introducing rigid aromatic segments into polymer networks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume